Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate
Overview
Description
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is a chiral compound known for its unique structural features and significant applications in various fields of science. The compound consists of a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds or ylides. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, asymmetric synthesis techniques using chiral catalysts can be employed to produce the desired enantiomer with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
- Oxidation yields carboxylic acids or ketones.
- Reduction yields alcohols.
- Substitution yields various esters or amides depending on the reagents used.
Scientific Research Applications
Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl(1r,2s)-2-vinylcyclopropanecarboxylate: Similar structure but with a vinyl group instead of a phenyl group.
Ethyl(1r,2s)-2-methylcyclopropanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: Ethyl(1r,2s)-2-phenylcyclopropanecarboxylate is unique due to its phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying stereochemistry and chiral interactions in various chemical and biological systems .
Properties
CAS No. |
946-38-3; 96-43-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.242 |
IUPAC Name |
ethyl (1R,2S)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11-/m1/s1 |
InChI Key |
SRGUIJLJERBBCM-GHMZBOCLSA-N |
SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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